molecular formula C10H15BrClNO B1449495 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride CAS No. 2203940-76-3

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride

Cat. No.: B1449495
CAS No.: 2203940-76-3
M. Wt: 280.59 g/mol
InChI Key: WEKXVBNYCRDKRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of benzylamine, characterized by the presence of bromine, ethoxy, and methyl groups on the benzene ring, and it is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride typically involves the bromination of 5-ethoxy-4-methylbenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ethoxy and methyl groups can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamine derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the benzene ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Another brominated benzene derivative with different functional groups.

    2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with hydroxy and methoxy groups instead of ethoxy and methyl groups.

Uniqueness

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride is unique due to its specific combination of bromine, ethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-8(6-12)9(11)4-7(10)2;/h4-5H,3,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXVBNYCRDKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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